2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one
説明
2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one is a heterocyclic compound featuring a piperidine core substituted with an aminomethyl group at position 3 and linked via an ethanone bridge to a morpholine moiety. For instance, enantiomers of related compounds have demonstrated selective inhibition of BRD4 BD1, with the S-enantiomer showing 10 nM potency and 63-fold selectivity over BRD4 BD2 . The compound’s synthesis typically involves condensation reactions under high-temperature conditions (e.g., 200°C in NMP with DIPEA), highlighting its robust yet complex preparation .
特性
IUPAC Name |
2-[3-(aminomethyl)piperidin-1-yl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c13-8-11-2-1-3-14(9-11)10-12(16)15-4-6-17-7-5-15/h11H,1-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOJHBFJSUXDRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)N2CCOCC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
General Synthetic Strategy
The synthesis of 2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one generally follows a sequence of:
- Formation of the piperidine core with an aminomethyl substituent,
- Introduction of the ethanone moiety,
- Coupling with morpholine,
- Functional group transformations including reductive amination and acylation.
This approach is consistent with common methods used for preparing nitrogen-containing heterocycles with amide or ketone functionalities.
Key Preparation Steps and Conditions
Acylation with Morpholine Derivatives
- The ethanone moiety bearing the morpholine substituent is introduced by acylation of the piperidine nitrogen or an amino group with an appropriate acyl chloride or activated ester of morpholine.
- This step is often carried out in solvents such as methylene chloride, toluene, or dimethylformamide.
- Bases such as triethylamine or inorganic bases are used to neutralize the generated acid.
- Temperature control between 0 and 100 °C is common to optimize yield and minimize side reactions.
Protection and Deprotection Strategies
Purification and Isolation
- The reaction mixtures are typically diluted with water and extracted with ethyl acetate or similar organic solvents.
- Organic phases are dried over anhydrous agents and evaporated under reduced pressure.
- Crystallization from diethyl ether or ethanol mixtures is used to obtain pure solid products.
- Chromatographic techniques such as silica gel column chromatography or preparative thin-layer chromatography (TLC) with appropriate solvent systems (e.g., ethyl acetate/aluminium oxide) may be employed.
Representative Reaction Conditions and Solvents
| Step | Reagents/Conditions | Solvents | Temperature | Notes |
|---|---|---|---|---|
| Reductive Alkylation | Formaldehyde + NaBH(OAc)3 or Pd/C + H2 | CH2Cl2, DMF, THF | Ambient to 60 °C | pH 6-7, mild hydrogen pressure |
| Acylation with Morpholine | Morpholine acyl chloride + base (Et3N or inorganic) | CH2Cl2, toluene, DMF | 0-100 °C | Base neutralizes acid byproduct |
| Protection (Boc) | Boc2O + base | DCM, DMF | Room temp | Protect amine groups |
| Deprotection | Acid hydrolysis (HCl, TFA) | Aqueous acid solutions | Room temp to 50 °C | Removes Boc protecting groups |
| Purification | Extraction, drying, evaporation, crystallization | Ethyl acetate, diethyl ether | Room temp | Final product isolation |
Detailed Research Findings and Notes
- The reductive alkylation step is critical for introducing the aminomethyl substituent on the piperidine ring with high selectivity and yield. Sodium triacetoxyborohydride is preferred for its mildness and selectivity in reductive amination.
- Acylation reactions involving morpholine derivatives require careful control of stoichiometry and temperature to avoid over-acylation or side reactions.
- Use of mixed solvents such as benzene/tetrahydrofuran or dimethylformamide/toluene mixtures can improve solubility and reaction rates.
- The final compound's purity and structure are confirmed by standard analytical techniques such as NMR, IR, and mass spectrometry.
- Catalyst choice in reduction steps (e.g., Pd/C vs. Raney nickel) affects reaction times and yields.
- Hydrolysis of protecting groups must be optimized to prevent decomposition of sensitive functional groups.
Summary Table of Preparation Methodology
| Stage | Method/Reaction Type | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1. Piperidine Core Synthesis | Starting material or commercial | Piperidine derivatives | Provides scaffold for substitution |
| 2. Aminomethyl Introduction | Reductive alkylation | Formaldehyde + NaBH(OAc)3 or Pd/C + H2 | Selective aminomethylation on piperidine ring |
| 3. Acylation with Morpholine | Acylation | Morpholine acyl chloride + base | Formation of ethanone linkage with morpholine |
| 4. Protection/Deprotection | Boc protection/deprotection | Boc2O for protection; HCl or TFA for removal | Protects amino groups during synthesis |
| 5. Purification | Extraction, crystallization | Organic solvents, drying agents | Isolation of pure final compound |
化学反応の分析
Types of Reactions
2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine-Morpholine Hybrids
a) 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one
This compound, synthesized via Mannich condensation, incorporates morpholine and piperidine but differs in backbone structure (piperidin-4-one vs. ethanone bridge). It lacks the aminomethyl group, instead featuring a morpholinylmethyl substituent at position 1 of the piperidine ring. Such structural variations reduce its relevance in BRD inhibition but highlight morpholine’s versatility in modifying physicochemical properties .
b) 1-{4-Hydroxy-3-[(piperidin-1-yl)methyl]phenyl}ethan-1-one (4a)
A phenyl-substituted ethanone derivative with a piperidinylmethyl group, this compound shares the ethanone core but replaces morpholine with a phenolic hydroxyl group. Its melting point (82–83°C) and synthetic accessibility via microwave-assisted methods contrast with the target compound’s likely higher polarity due to the aminomethyl group .
Substituent Variations and Bioactivity
a) Difluoro-Pyrrolidine Ethanones (e.g., 6b)
Compounds like 2-(4-(tert-butyl)phenyl)-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one replace morpholine with pyrrolidine and introduce fluorine atoms. These modifications enhance metabolic stability but reduce affinity for bromodomains, underscoring the importance of morpholine’s oxygen atom in hydrogen bonding .
b) Antibiotic Derivatives with Piperidine-Morpholine Chains
Antibiotics featuring -(CH2)2-(piperidin-1-yl) or -(CH2)2-(morpholin-4-yl) substituents demonstrate how alkyl linkers between heterocycles influence bioavailability. For example, elongation of the linker reduces penetration into bacterial membranes, suggesting that the ethanone bridge in the target compound optimizes spatial arrangement for target binding .
Key Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
Table 2: Bioactivity Comparison in Bromodomain Inhibitors
Research Findings and Implications
- Stereochemistry Matters : The S-enantiomer of the target compound outperforms the R-form in BRD4 BD1 inhibition, emphasizing the role of chiral centers in drug design .
- Morpholine vs. Piperidine Substitutions : Morpholine’s oxygen enhances hydrogen bonding in bromodomains, whereas piperidine analogues (e.g., 4a) lack this interaction, reducing potency .
- Synthetic Flexibility: Microwave-assisted synthesis (e.g., for 4a) offers rapid access to analogues, though high-temperature methods remain critical for ethanone bridge formation .
生物活性
2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one is a complex organic compound characterized by the presence of both piperidine and morpholine moieties. Its unique structure allows for significant interactions with biological systems, making it a compound of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Overview
The molecular formula of this compound is with a molecular weight of approximately 227.33 g/mol. The compound's structure includes:
- Piperidine Ring : Contributes to the basicity and nucleophilicity.
- Morpholine Ring : Provides additional stability and solubility characteristics.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptors : It can bind to neurotransmitter receptors, influencing signaling pathways related to pain, mood, and cognition.
- Ion Channels : Interaction with ion channels may affect neuronal excitability and muscle contraction.
These interactions can lead to diverse biological effects, including analgesic, anti-inflammatory, and potentially neuroprotective actions.
In Vitro Studies
Recent studies have demonstrated the compound's potential in various in vitro assays:
| Activity Type | IC50 Value (µM) | Reference |
|---|---|---|
| Enzyme Inhibition (FAAH) | 0.5 | |
| Antiproliferative Activity | 0.64 | |
| Receptor Binding Affinity | High (specificity varies) |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Pain Management : In a study evaluating its analgesic properties, this compound exhibited significant pain relief in animal models comparable to established analgesics.
- Cancer Research : The compound demonstrated antiproliferative effects against various cancer cell lines, with IC50 values indicating strong efficacy in inhibiting tumor growth.
- Neurological Applications : Preliminary findings suggest that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Piperidine Derivatives | Piperidine only | Moderate analgesic properties |
| Morpholine Derivatives | Morpholine only | Limited receptor interaction |
| This compound | Both piperidine and morpholine | Broad spectrum activity |
The dual functionality provided by both moieties enhances its reactivity and biological interactions compared to compounds containing only one of these structures.
Q & A
Q. What are the optimized synthetic conditions for preparing 2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one?
Answer: The synthesis typically involves multi-step reactions starting with functionalization of the piperidine core. Key steps include:
- Aminomethylation : Introducing the aminomethyl group via reductive amination using formaldehyde and sodium cyanoborohydride under mild acidic conditions (pH 4–5) .
- Morpholine coupling : Employing nucleophilic substitution with morpholine in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Analytical validation : Confirm structure via ¹H/¹³C NMR (e.g., δ ~2.8 ppm for morpholine protons) and LC-MS (m/z 253 [M+H]⁺) .
Q. What analytical methods are critical for characterizing this compound’s purity and stability?
Answer:
- Purity assessment :
- HPLC : Reverse-phase C18 column, mobile phase = 0.1% TFA in water/acetonitrile (gradient 5–95% acetonitrile over 20 min), UV detection at 254 nm .
- TLC : Rf ~0.5 (CH₂Cl₂:MeOH 8:2) .
- Stability testing :
Q. How should researchers handle discrepancies in reported biological activity data?
Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies:
- Dose-response validation : Test compound across 3–4 log units (e.g., 1 nM–10 µM) in duplicate .
- Control for stereochemistry : Verify enantiomeric purity (e.g., chiral HPLC) to rule out inactive isomers .
- Reference structural analogs : Compare with morpholine/piperidine derivatives (e.g., IC₅₀ values for kinase inhibition) to contextualize activity .
Advanced Research Questions
Q. What mechanistic hypotheses explain this compound’s interaction with kinase targets?
Answer: The morpholine and aminomethyl-piperidine moieties likely:
- Bind ATP pockets : Morpholine’s oxygen participates in hydrogen bonding with kinase hinge regions (e.g., EGFR or PI3K) .
- Enhance solubility : The basic piperidine nitrogen improves cellular uptake, critical for in vitro IC₅₀ determination .
Experimental validation : - Molecular docking : Use AutoDock Vina to simulate binding poses with PDB structures (e.g., 3LZE for PI3Kγ) .
- Kinase profiling : Screen against a 50-kinase panel at 1 µM to identify off-target effects .
Q. How can researchers resolve conflicting data on metabolic stability in hepatic assays?
Answer: Conflicting results (e.g., t₁/₂ in human vs. rat microsomes) require:
- Species-specific analysis : Compare CYP450 isoform contributions (e.g., CYP3A4 vs. CYP2D6) using isoform-selective inhibitors .
- Metabolite identification : LC-HRMS to detect oxidative products (e.g., N-oxidation of morpholine) .
- Structural optimization : Introduce fluorine atoms or methyl groups to block metabolic hotspots .
Q. What strategies improve enantioselective synthesis of this compound?
Answer: Challenges arise from the stereogenic center at the piperidine C3 position. Solutions:
- Chiral auxiliaries : Use (R)- or (S)-proline derivatives during aminomethylation to control configuration .
- Asymmetric catalysis : Employ Ru-BINAP complexes for hydrogenation of intermediate enamines .
- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane:isopropanol 85:15) .
Q. How does this compound’s physicochemical profile influence formulation for in vivo studies?
Answer: Key parameters:
- LogP : ~1.2 (calculated via ChemAxon), indicating moderate lipophilicity suitable for oral bioavailability .
- Solubility : >10 mg/mL in PBS (pH 7.4) due to morpholine’s hydrophilicity .
Formulation tips : - Use 10% DMSO/90% saline for intravenous dosing.
- For chronic studies, prepare sustained-release nanoparticles (PLGA matrix, 150–200 nm size) .
Q. What computational methods predict environmental persistence of this compound?
Answer:
Q. Comparative Analysis Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
